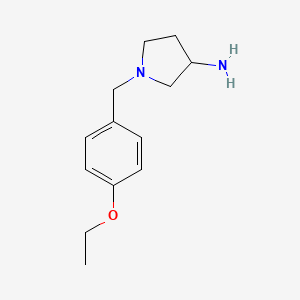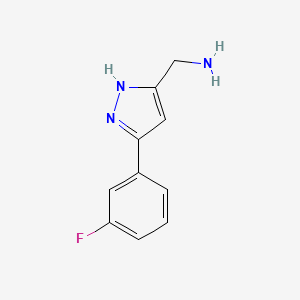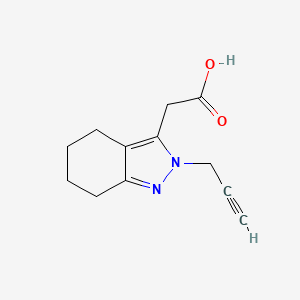
6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amin
Übersicht
Beschreibung
The compound “6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is a heterocyclic compound. Pyrazoles, such as this compound, are known for their biological and pharmacological activities . They have been used in the synthesis and development of many promising drugs .
Molecular Structure Analysis
The molecular structure of “6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a common scaffold in the synthesis of many new drugs .Chemical Reactions Analysis
While specific chemical reactions involving “6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine” are not available, pyrazole compounds are known to react differently with nitrogen bases having different numbers of labile hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine” include a molecular weight of 111.14500, a density of 1.16g/cm3, and a boiling point of 300.7ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Antileishmaniale und Antimalaria-Aktivitäten
Pyrazol-haltige Verbindungen, wie z. B. 6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amin, sind bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter starke antileishmaniale und antimalaria-Aktivitäten . So zeigte beispielsweise Verbindung 13 eine überlegene Antipromastigoten-Aktivität (IC 50 = 0,018), die 174- und 2,6-fach aktiver war als die Standardmedikamente Miltefosin (IC 50 = 3,130) und Amphotericin B Deoxycholat (IC 50 = 0,047) . Darüber hinaus zeigten die Zielverbindungen 14 und 15 bessere Hemmeffekte gegen Plasmodium berghei mit 70,2 % bzw. 90,4 % Unterdrückung .
Synthesetechniken
Der Pyrazolkern wird mit verschiedenen Strategien synthetisiert, wie z. B. dem Mehrkomponentenansatz, Dipolar-Cycloadditionen, Cyclokondensation von Hydrazin mit Carbonylsystemen, unter Verwendung von heterocyclischen Systemen und dem Mehrkomponentenansatz . Diese Techniken können zur Synthese von this compound verwendet werden.
Biologische Aktivität
Pyrazole haben ein breites Anwendungsspektrum in der medizinischen Chemie, der Wirkstoffforschung, der Agrochemie, der Koordinationschemie und der metallorganischen Chemie . Sie wurden als Gerüste bei der Synthese von bioaktiven Chemikalien und Reaktionen in verschiedenen Medien verwendet .
Antibakterielle und Antikrebsaktivität
4,6-disubstituierte 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine zeigten eine gute antibakterielle und Antikrebsaktivität . Dies legt nahe, dass this compound möglicherweise ähnliche Aktivitäten aufweist.
Entzündungshemmende Aktivität
Es wurde festgestellt, dass Pyrazolverbindungen entzündungshemmende Eigenschaften aufweisen . Dies legt nahe, dass this compound möglicherweise zur Behandlung von Entzündungszuständen eingesetzt werden kann.
Antifungal-Aktivität
Es wurde auch festgestellt, dass Pyrazolverbindungen antifungale Eigenschaften aufweisen . Dies legt nahe, dass this compound möglicherweise zur Behandlung von Pilzinfektionen eingesetzt werden kann.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by molecular simulation studies of related compounds .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in signal transduction, enzymatic activity, and cellular metabolism .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can influence its bioavailability, can be inferred from its chemical structure .
Result of Action
Related compounds have been shown to exert various biological effects, such as anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Vorteile Und Einschränkungen Für Laborexperimente
6-DMPP has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, 6-DMPP has been shown to have a wide range of effects on biochemical and physiological processes. However, there are some limitations to using 6-DMPP in laboratory experiments. For example, the precise mechanism of action of 6-DMPP is still being studied, and its effects on humans are still not fully understood.
Zukünftige Richtungen
The potential future directions for 6-DMPP are numerous. 6-DMPP could be used to study the effects of drugs on the nervous system, as well as to study the effects of drugs on the cardiovascular system. In addition, 6-DMPP could be used to develop new materials with unique properties. Finally, 6-DMPP could be used to study the molecular mechanisms of diseases, such as cancer and Alzheimer’s disease.
Eigenschaften
IUPAC Name |
6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-6-3-8(13-14(6)2)7-4-9(10)12-5-11-7/h3-5H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFMXOZZUFAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491620.png)


![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1491624.png)
![2-chloro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine](/img/structure/B1491627.png)
![4-(chloromethyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B1491629.png)

![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)

